Enantiomeric Purity: ≥99% ee for Cbz-L-leucine Ensures Superior Chiral Integrity in Peptide Synthesis
N-[(Phenylmethoxy)carbonyl]-L-leucine is commercially available with a guaranteed enantiomeric excess (ee) of ≥99%, as specified by multiple suppliers . In contrast, Boc-L-leucine is typically supplied with a purity specification of ≥98% (HPLC area%) without an explicit enantiomeric purity claim in standard technical datasheets [1]. This 1% difference in enantiomeric purity translates to a 50% reduction in the potential D-enantiomer contaminant (from 2% to ≤1%), which is critical for maintaining stereochemical fidelity during peptide chain elongation.
| Evidence Dimension | Enantiomeric Purity (ee) |
|---|---|
| Target Compound Data | ≥99% ee |
| Comparator Or Baseline | Boc-L-leucine: Typically specified only as ≥98% HPLC area purity, without explicit enantiomeric excess claim |
| Quantified Difference | ≥1% higher enantiomeric purity; reduces potential D-enantiomer impurity by at least 50% |
| Conditions | Commercial analytical specifications; chiral HPLC method not uniformly reported for Boc analog |
Why This Matters
Higher enantiomeric purity directly correlates with reduced racemization risk and improved yield of the desired stereoisomer in asymmetric synthesis, justifying procurement of the Cbz derivative when stereochemical integrity is paramount.
- [1] Aladdin. Boc-L-leucine (CAS 13139-15-6) Product Data. Purity ≥92% to ≥98% by HPLC, enantiomeric excess not specified. View Source
